5-NORBORNENE-2-CARBONITRILE chemical properties and structure
5-NORBORNENE-2-CARBONITRILE chemical properties and structure
An In-depth Technical Guide to 5-Norbornene-2-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carbonitrile (CAS No. 95-11-4) is a versatile bicyclic organic compound that serves as a valuable intermediate and monomer in various fields of chemical synthesis.[1] Its rigid norbornene framework combined with the reactive nitrile functional group makes it a unique building block for the synthesis of complex molecules, including pharmaceuticals and advanced polymers.[1][2] This document provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental methodologies.
Chemical Structure and Isomerism
5-Norbornene-2-carbonitrile, also known as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, possesses a strained bicyclic alkene structure.[1] The molecule exists as two distinct stereoisomers: endo and exo. This isomerism arises from the orientation of the carbonitrile (-C≡N) group with respect to the six-membered ring of the norbornene system.
-
Endo isomer: The nitrile group is oriented syn (on the same side) to the longer bridge of the bicyclic system.
-
Exo isomer: The nitrile group is oriented anti (on the opposite side) to the longer bridge.
The common synthetic route, the Diels-Alder reaction, kinetically favors the formation of the endo isomer due to secondary orbital interactions.[3] However, the exo isomer is generally the thermodynamically more stable product.[4] The isomeric ratio can significantly influence the reactivity of the compound, particularly in polymerization reactions where exo isomers often exhibit higher reactivity.[5][6]
Physicochemical Properties
5-Norbornene-2-carbonitrile is typically supplied as a colorless to light yellow liquid.[1][7] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Norbornene-2-carbonitrile
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 95-11-4 | [8][9] |
| Molecular Formula | C₈H₉N | [5][8][9] |
| Molecular Weight | 119.16 g/mol | [5][10] |
| Appearance | Colorless to pale yellow liquid | [1][5][7] |
| Density | 0.999 g/mL at 25 °C | [7] |
| Melting Point | 12-14 °C | [7][8] |
| Boiling Point | 82-86 °C at 10 mmHg | [7][11] |
| ~205 °C at 760 mmHg | [8] | |
| Flash Point | 66 °C (150.8 °F) - closed cup | [11][12] |
| Refractive Index (n²⁰/D) | 1.488 | [7] |
| Solubility | Slightly soluble in water |[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 5-Norbornene-2-carbonitrile and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The distinct spatial arrangement of protons and carbons in the endo and exo isomers leads to different chemical shifts in ¹H and ¹³C NMR spectra.
Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)
| Proton Assignment | exo-Isomer | endo-Isomer |
|---|---|---|
| Olefinic (C₅-H, C₆-H) | ~6.1-6.3 | ~6.0-6.2 |
| Bridgehead (C₁-H, C₄-H) | ~2.9-3.2 | ~2.9-3.2 |
| Nitrile-adjacent (C₂-H) | ~2.5-2.7 | ~3.1-3.3 |
| Bridge (C₇-H) | ~1.3-1.6 | ~1.3-1.6 |
| Ring (C₃-H) | ~1.2-2.0 | ~1.2-2.0 |
(Note: Data interpreted from available spectra and literature for related norbornene structures.[7][13] Precise values may vary.)
Table 3: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)
| Carbon Assignment | exo-Isomer | endo-Isomer |
|---|---|---|
| Nitrile (C≡N) | ~122.1 | ~123.3 |
| Olefinic (C₅, C₆) | ~138.2, ~132.4 | ~137.8, ~135.9 |
| Bridgehead (C₁, C₄) | ~46.9, ~42.5 | ~47.6, ~42.8 |
| Bridge (C₇) | ~45.9 | ~45.5 |
| Nitrile-adjacent (C₂) | ~34.0 | ~31.1 |
| Ring (C₃) | ~30.1 | ~30.8 |
(Source: Extracted from SpectraBase.[8][9])
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups present in the molecule.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3060 | =C-H stretch | Alkene (Norbornene) |
| ~2970 | C-H stretch | Alkane (Norbornene) |
| ~2235 | C≡N stretch | Nitrile |
| ~1570 | C=C stretch | Alkene (Norbornene) |
| ~720 | =C-H bend (cis) | Alkene (Norbornene) |
(Note: Data interpreted from available spectra.[14][15])
Reactivity and Synthetic Applications
The chemical utility of 5-Norbornene-2-carbonitrile stems from the reactivity of its two primary functional components: the strained double bond and the nitrile group.
-
Diels-Alder Reaction (Synthesis): The molecule is synthesized via the [4+2] cycloaddition of cyclopentadiene (B3395910) (the diene) and acrylonitrile (B1666552) (the dienophile).[1]
-
Polymerization: The strained double bond of the norbornene ring is highly susceptible to Ring-Opening Metathesis Polymerization (ROMP), typically initiated by ruthenium-based catalysts (e.g., Grubbs catalysts), to form polynorbornene derivatives with pendant nitrile groups.[3][5] These polymers can possess unique thermal and mechanical properties.[2]
-
Nitrile Group Transformations: The carbonitrile group is a versatile synthetic handle that can undergo various transformations:[1]
-
Hydrolysis: Conversion to a carboxylic acid (5-norbornene-2-carboxylic acid) under acidic or basic conditions.
-
Reduction: Reduction to a primary amine (5-norbornen-2-ylmethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Hydrogenation: The double bond can be reduced to yield the corresponding saturated bicyclo[2.2.1]heptane-2-carbonitrile.[7][12]
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving 5-Norbornene-2-carbonitrile. Researchers should consult specific literature and perform appropriate risk assessments before conducting any experiment.
Synthesis via Diels-Alder Reaction
This protocol describes the synthesis of 5-norbornene-2-carbonitrile from cyclopentadiene and acrylonitrile.
Materials:
-
Acrylonitrile (stabilized)
-
Toluene or another suitable solvent (optional)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its dissociation temperature (~170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C).[16] The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately due to its tendency to re-dimerize at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylonitrile and the freshly prepared cyclopentadiene. The reaction is often performed neat or in a solvent like toluene. A molar excess of cyclopentadiene can be used.
-
Reaction Conditions: The Diels-Alder reaction is exothermic. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, remove any unreacted cyclopentadiene and acrylonitrile under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.
Caption: Diels-Alder Synthesis Workflow.
General Protocol for Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines a general procedure for the polymerization of 5-norbornene-2-carbonitrile.
Materials:
-
5-Norbornene-2-carbonitrile (purified monomer)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Terminating agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Monomer Preparation: Ensure the monomer is free of impurities that could inhibit the catalyst. This may involve distillation or passing through a column of activated alumina.
-
Reaction Setup: All glassware should be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Polymerization: Dissolve the monomer in the anhydrous solvent. In a separate flask, dissolve the Grubbs' catalyst to prepare a stock solution. Add the required amount of catalyst solution to the stirring monomer solution to initiate polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Termination: After the desired time or consumption of the monomer, terminate the reaction by adding a small amount of a terminating agent like ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
General Protocol for Nitrile Hydrolysis
This protocol describes the conversion of the nitrile to a carboxylic acid.
Materials:
-
5-Norbornene-2-carbonitrile
-
Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH)
-
Solvent (e.g., water, ethanol/water mixture)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-norbornene-2-carbonitrile with an excess of the aqueous acid or base solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (as monitored by TLC or GC). The hydrolysis of nitriles often requires forcing conditions.
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and extract the carboxylic acid product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Workup (Basic Hydrolysis): Cool the mixture. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates or the solution is acidic (pH ~2).[5] Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase as described above.
-
Purification: The resulting 5-norbornene-2-carboxylic acid can be purified by recrystallization or chromatography.
Caption: Chemical Reactivity Pathways.
Safety Information
5-Norbornene-2-carbonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[12][17] It causes skin and eye irritation and may cause respiratory irritation.[12] It is also a combustible liquid.[11][17]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[11][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before use.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Norbornene-2-carbonitrile | CAS#:95-11-4 | Chemsrc [chemsrc.com]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 4. www2.latech.edu [www2.latech.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. scbt.com [scbt.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. 5-Norbornene-2-carbonitrile | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
